molecular formula C23H31NO4 B591256 syn/anti-6ss-Hydroxy-norgestimate CAS No. 108434-19-1

syn/anti-6ss-Hydroxy-norgestimate

Cat. No. B591256
M. Wt: 385.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Syn/anti-6ss-Hydroxy-norgestimate is a synthetic intermediate with the molecular formula C23H31NO4 and a molecular weight of 385.5 . It is also known as 3-Oxime-17-(acetyloxy)-13-ethyl-6-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one .


Molecular Structure Analysis

The molecular structure of syn/anti-6ss-Hydroxy-norgestimate includes several functional groups. It has a hydroxy group, an oxime group, an acetyloxy group, and an ethynyl group . The exact 3D structure would require more detailed analysis, possibly involving techniques such as X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of syn/anti-6ss-Hydroxy-norgestimate include a molecular weight of 385.5 and a molecular formula of C23H31NO4 . It also has a complex structure with several functional groups, including a hydroxy group, an oxime group, an acetyloxy group, and an ethynyl group .

Scientific Research Applications

Marked Difference in Singlet-Chemiexcitation Efficiency

Research has explored the significant differences in chemiexcitation efficiency between syn-anti isomers of spiro[dioxetane-dihydroisobenzofuran] compounds. These differences are attributed to the molecular conformation affecting the efficiency of light emission during chemical reactions. This has implications for the development of chemiluminescent materials and understanding the role of molecular conformation in chemical reactivity (Matsumoto et al., 2008).

α-Synuclein and Neuroprotection

Studies on α-synuclein have provided insights into its protective functions against replication stress in yeast, suggesting potential mechanisms by which similar compounds could offer neuroprotection or influence cellular responses to stress. This research could inform strategies for targeting α-synuclein in neurodegenerative diseases (Liu et al., 2011).

O–H/π Interactions in Organic Compounds

Investigations into O–H/π interactions in organic compounds, such as norbornenols, provide fundamental insights into how hydrogen bonding and molecular geometry affect the properties and reactivity of organic molecules. This knowledge is crucial for the design of new organic synthesis strategies and understanding molecular interactions in complex systems (Marchand & Ganguly, 2000).

Asymmetric Synthesis of Amino Acid Derivatives

Research on the efficient asymmetric synthesis of amino acid derivatives showcases the application of syn/anti configurations in synthesizing biologically active compounds. These methods enable the production of enantiomerically pure compounds, which are vital for pharmaceutical applications and the study of biological systems (Lee et al., 2001).

Antiproliferative and Antifungal Compounds

The stereoselective synthesis of compounds with specific syn/anti configurations has led to the development of molecules with antiproliferative and antifungal properties. This research highlights the importance of stereochemistry in designing compounds with desired biological activities (Chandrakanth et al., 2018).

Novel Chelate Complexes

Studies on novel chelate complexes derived from anti- and syn-isomers of specific ligands demonstrate the interplay between molecular structure and biological activity, including effects on cell proliferation and apoptosis. Such research contributes to the development of new therapeutic agents with targeted actions (Orysyk et al., 2015).

properties

IUPAC Name

[(3E,6R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6-hydroxy-3-hydroxyimino-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO4/c1-4-22-10-8-17-16-7-6-15(24-27)12-19(16)21(26)13-18(17)20(22)9-11-23(22,5-2)28-14(3)25/h2,12,16-18,20-21,26-27H,4,6-11,13H2,1,3H3/b24-15+/t16-,17-,18-,20+,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBKSKQGEKSECB-HUIWCHIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=NO)C=C4C(CC3C1CCC2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC/C(=N\O)/C=C4[C@@H](C[C@H]3[C@@H]1CC[C@]2(C#C)OC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

syn/anti-6ss-Hydroxy-norgestimate

CAS RN

108434-19-1
Record name 6beta-Hydroxynorgestimate, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108434191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYNORGESTIMATE, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24GU5BE2T5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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